VU0001171 is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is primarily classified as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a significant role in various neurological processes. The exploration of VU0001171 is particularly relevant in the context of neuropsychiatric disorders, where modulation of glutamate signaling may offer new avenues for treatment.
VU0001171 was developed by researchers at Vanderbilt University and is part of a series of compounds designed to target mGluR5. The synthesis and characterization of this compound were detailed in various research publications, highlighting its pharmacological properties and potential therapeutic uses.
The synthesis of VU0001171 involves several steps that ensure the purity and efficacy of the final product. The initial synthetic route typically includes:
Technical details regarding the exact reagents and conditions used in the synthesis process can be found in specialized chemical literature.
VU0001171 has a distinct molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula, along with structural diagrams, can be referenced in chemical databases or scientific publications.
The structural analysis reveals how substituents influence binding affinity to mGluR5, which is critical for its antagonistic action.
VU0001171 participates in various chemical reactions relevant to its pharmacological activity:
Technical details regarding these interactions can be explored through pharmacokinetic studies and receptor binding assays.
The mechanism of action for VU0001171 involves its role as an antagonist at the mGluR5 receptor:
Data from studies demonstrate significant behavioral changes in animal models treated with VU0001171, supporting its potential as a therapeutic agent.
Relevant data regarding these properties can be found in material safety data sheets (MSDS) and chemical characterization reports.
VU0001171 is primarily investigated for its potential applications in:
Research continues to explore additional applications beyond neuropsychiatric disorders, potentially extending into areas such as pain management and neurodegenerative diseases.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3